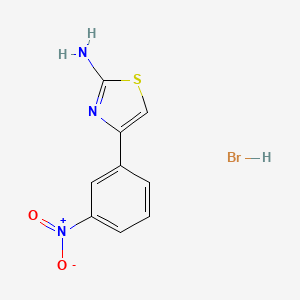
4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a thiazole derivative that has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition may be responsible for the compound's potential use as a skin whitening agent.
Biochemical and Physiological Effects:
In addition to its enzyme-inhibiting properties, 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which may be responsible for its potential use as an anti-inflammatory agent. It has also been shown to have cytotoxic effects on various cancer cell lines, suggesting its potential use as an anticancer agent.
実験室実験の利点と制限
One advantage of using 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound, which is essential for conducting experiments. Additionally, the compound has been extensively studied, which means that there is a wealth of information available on its properties and potential uses.
One limitation of using 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its potential toxicity. While the compound has been shown to have a wide range of biological activities, it may also have negative effects on the cells or organisms being studied. Therefore, caution must be taken when using this compound in experiments.
将来の方向性
There are many potential future directions for research on 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide. One area of interest is the compound's potential use as an anticancer agent. Further studies could explore the mechanism of action of the compound and its effectiveness against various types of cancer.
Another area of interest is the compound's potential use as an anti-inflammatory agent. Studies could explore the compound's antioxidant activity and its effectiveness in reducing inflammation in various tissues.
Finally, studies could explore the potential uses of 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide in other areas of scientific research, such as drug development or environmental science. Overall, the potential uses of this compound are vast, and further research is needed to fully explore its potential.
合成法
The synthesis of 4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrobromic acid to yield the final compound. This synthesis method has been well-established in the literature and has been used to produce high yields of the compound.
科学的研究の応用
4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been studied extensively for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been shown to have potential as an inhibitor of various enzymes, including tyrosinase and acetylcholinesterase.
特性
IUPAC Name |
4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S.BrH/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14;/h1-5H,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUUWZQPNLHQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitro-phenyl)-thiazol-2-ylamine hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)
![methyl (4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4962124.png)
![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![methyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4962138.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)
![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)
![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)
